molecular formula C21H20ClN3O2 B2812400 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-77-8

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2812400
CAS No.: 1798633-77-8
M. Wt: 381.86
InChI Key: CMRHBNJZCROIMO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and two phenyl rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 1,2,4-oxadiazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom in a five-membered ring. The phenyl rings are six-membered carbon rings with alternating single and double bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be formed through a cyclization reaction, while the 1,2,4-oxadiazole ring could be formed through a condensation reaction . The phenyl rings could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring would introduce some three-dimensionality to the molecule due to its non-planar shape . The 1,2,4-oxadiazole ring and the phenyl rings would likely be planar .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,4-oxadiazole ring could potentially undergo reactions at the nitrogen atoms, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring could increase the compound’s solubility in polar solvents . The 1,2,4-oxadiazole ring could potentially increase the compound’s stability and resistance to metabolism .

Scientific Research Applications

Potential Anticancer Activity

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole and its related compounds have been explored for their potential as anticancer agents. One such study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer, showing good activity against breast and colorectal cancer cell lines. The study utilized high-throughput screening assays and found that the compound could induce apoptosis and cell cycle arrest in T47D cells. Further structure-activity relationship studies highlighted the importance of the 3-phenyl group and a substituted five-member ring for activity, leading to the discovery of compounds with in vivo activity in tumor models (Han-Zhong Zhang et al., 2005).

Antimicrobial and Antimycobacterial Properties

Compounds structurally related to this compound have demonstrated antimicrobial and antimycobacterial activities. For example, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, were synthesized and exhibited strong antimicrobial activity. A structure-activity study performed on these compounds suggested their potential for treating microbial infections (Константин Ю. Кроленко et al., 2016). Another study synthesized nicotinic acid hydrazide derivatives, which showed antimycobacterial activity, indicating a promising avenue for developing new treatments against mycobacterial infections (.. R.V.Sidhaye et al., 2011).

Future Directions

Compounds containing a pyrrolidine ring and a 1,2,4-oxadiazole ring could potentially be of interest in medicinal chemistry due to their potential biological activities . Future research could explore the synthesis of similar compounds and their biological activities.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRHBNJZCROIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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